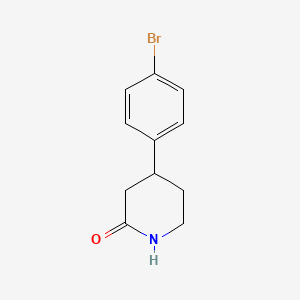

4-(4-Bromophenyl)piperidin-2-one

描述

Significance of the Piperidine (B6355638) and Piperidin-2-one Scaffold in Chemical Biology and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the development of pharmaceuticals. nih.govarizona.edu Its prevalence is demonstrated by the fact that it is one of the most common heterocyclic fragments found in drugs approved by the U.S. Food and Drug Administration (FDA). arizona.edu The versatility of the piperidine scaffold allows it to be functionalized in various ways, leading to a wide array of biological activities. nih.govajchem-a.com Piperidine derivatives have been successfully developed as anticancer agents, analgesics, antihistamines, and central nervous system modulators. arizona.edu The introduction of chiral centers into the piperidine scaffold can further enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce toxicity. thieme-connect.comthieme-connect.comresearchgate.net

The piperidin-2-one, or δ-valerolactam, moiety is a delta-lactam where a carbonyl group is located at the second position of the piperidine ring. nih.gov This structural motif is also found in various natural products and biologically active compounds. The presence of the lactam function introduces a polar amide group, which can participate in hydrogen bonding interactions, a key feature for binding to biological targets. nih.govplos.org The combination of the piperidine and piperidin-2-one scaffolds results in a versatile platform for drug design, offering a balance of structural rigidity and flexibility, as well as opportunities for diverse chemical modifications.

Table 1: Examples of Marketed Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class |

| Methylphenidate | CNS Stimulant |

| Ropivacaine | Local Anesthetic |

| Thioridazine | Antipsychotic |

| Mefloquine | Antimalarial |

| Argatroban | Anticoagulant |

| Temsirolimus | Anticancer |

| This table presents a selection of drugs where the piperidine moiety is a key structural component. researchgate.net |

Overview of Aryl-Substituted Lactam Systems in Contemporary Research

Aryl-substituted lactams are a significant class of compounds in contemporary research, with applications ranging from materials science to medicinal chemistry. researchgate.net The introduction of an aryl group to the lactam ring can occur at either the nitrogen atom (N-arylation) or a carbon atom (C-arylation), with each modification imparting distinct properties to the molecule.

N-aryl lactams are commonly synthesized through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amidation or the Ullmann condensation. researchgate.netnih.gov These methods allow for the efficient formation of a bond between the lactam nitrogen and an aryl group. researchgate.net The resulting N-aryl lactam moiety is present in a variety of biologically active molecules, including anticonvulsants and anticancer agents. researchgate.net

C-aryl lactams, such as the subject of this article, 4-(4-Bromophenyl)piperidin-2-one, feature an aryl substituent directly attached to a carbon atom of the lactam ring. The synthesis of these compounds can be more challenging and often involves methods like the Heck-Matsuda reaction for the enantioselective construction of the stereogenic center. nih.gov The aryl group in this position can significantly influence the molecule's three-dimensional structure and its interactions with biological macromolecules. Research into C-aryl-substituted lactams has led to the development of potent and selective inhibitors of various enzymes and receptors. nih.gov For instance, the aryl-lactam structure is a key feature in the phosphodiesterase-4 (PDE4) inhibitor, Rolipram. nih.gov The ongoing exploration of both N- and C-aryl lactam systems continues to yield novel compounds with promising therapeutic potential.

Table 2: Synthetic Approaches to Aryl-Substituted Lactams

| Arylation Position | Common Synthetic Methods | Key Features |

| N-Arylation | Ullmann Condensation, Buchwald-Hartwig Amidation | Forms a direct bond between the lactam nitrogen and an aryl ring; widely used for diverse lactam sizes. researchgate.netnih.govresearchgate.net |

| C-Arylation | Heck-Matsuda Reaction, Michael Addition | Creates a carbon-carbon bond between the lactam ring and an aryl group; allows for the creation of chiral centers. nih.gov |

| This table summarizes common synthetic strategies for producing aryl-substituted lactams. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(4-bromophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-4,9H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZNIFCNDOFVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of 4 4 Bromophenyl Piperidin 2 One

Reactivity of the Lactam Moiety

The lactam in the piperidin-2-one ring is a key site for chemical modification. Its reactivity is analogous to that of other cyclic amides and is characterized by susceptibility to both nucleophilic attack at the carbonyl carbon and reactions at the nitrogen atom.

N-Alkylation: The nitrogen atom of the lactam can be alkylated under basic conditions. The presence of a base is crucial to deprotonate the nitrogen, forming a nucleophilic amide anion that can then react with an alkylating agent. The choice of base and solvent can influence the reaction's efficiency. For instance, in the alkylation of similar 2-pyridone systems, potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) has been shown to be effective.

Hydrolysis: The amide bond within the lactam ring can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield the corresponding amino acid, 5-amino-3-(4-bromophenyl)pentanoic acid. This transformation opens up the cyclic structure, providing a pathway to linear derivatives.

Transformations Involving the Bromophenyl Group (e.g., Metal-Halogen Exchange, Further Functionalization via Cross-Coupling)

The bromine atom on the phenyl ring serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. In the context of 4-(4-bromophenyl)piperidin-2-one, the bromophenyl group can be coupled with various boronic acids or their esters to introduce new aryl or vinyl substituents. These reactions are typically catalyzed by a palladium complex in the presence of a base. Studies on related δ-valerolactam-derived vinyl boronates have shown efficient coupling with a range of aryl and heteroaryl bromides. labcompare.com

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, converting the aryl bromide into an arylamine. This palladium-catalyzed reaction involves the coupling of the aryl bromide with a primary or secondary amine in the presence of a base. This transformation would convert this compound into its corresponding 4-(4-aminophenyl)piperidin-2-one (B12445112) derivative or a more complex arylamine, depending on the coupling partner. The choice of phosphine (B1218219) ligand is critical for the success of these reactions.

Below is a table summarizing the general conditions for these cross-coupling reactions, extrapolated from studies on similar aryl bromide systems.

| Reaction | Catalyst/Ligand | Base | Solvent | Typical Temperature (°C) |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or other Pd catalysts | Na₂CO₃, K₂CO₃, or other bases | Toluene, DME, or aqueous mixtures | 80-110 |

| Buchwald-Hartwig Amination | Pd(dba)₂/phosphine ligand | NaOtBu, K₃PO₄, or other bases | Toluene, Dioxane | 80-120 |

Nucleophilic and Electrophilic Reaction Pathways

The electronic nature of this compound allows for both nucleophilic and electrophilic reactions at different sites of the molecule.

Nucleophilic Reactions: The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the lactam. Strong nucleophiles can open the lactam ring. Furthermore, nucleophilic aromatic substitution on the bromophenyl ring is generally difficult but can occur under specific, often harsh, conditions, or if the ring is further activated by strongly electron-withdrawing groups.

Electrophilic Reactions: The aromatic ring can undergo electrophilic aromatic substitution, although the bromine atom is a deactivating group, directing incoming electrophiles to the ortho and para positions. Given that the para position is already occupied by the piperidin-2-one substituent, electrophilic attack would be directed to the positions ortho to the bromine atom.

Reductive Transformations of Piperidin-2-one Systems

The piperidin-2-one ring can undergo various reductive transformations, leading to the corresponding piperidine (B6355638) or other reduced products.

Reduction of the Lactam: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group, converting the piperidin-2-one to the corresponding piperidine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of N-alkyl and N-aryl piperidin-2-ones with LiAlH₄ has been reported to yield the corresponding piperidines.

Reductive Amination: While not a direct reduction of the existing ring, the carbonyl group can participate in reductive amination. In this two-step process, the ketone first reacts with an amine to form an enamine or iminium ion, which is then reduced in situ to form a new amine. This method is more commonly applied to piperidin-4-ones but highlights the reactivity of the carbonyl group.

The following table summarizes the general conditions for the reduction of the lactam moiety.

| Reaction | Reagent | Solvent | Typical Conditions |

| Lactam Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | Reflux |

Computational Chemistry Studies on 4 4 Bromophenyl Piperidin 2 One and Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of 4-(4-Bromophenyl)piperidin-2-one, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and determine its most stable conformation. mssm.edu

These calculations provide precise information on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 3,5-diethyl-2,6-di(2-bromophenyl)piperidin-4-one, DFT was used to confirm a stable chair conformation where the bulky bromophenyl and ethyl groups occupy equatorial positions to minimize steric hindrance. mssm.edu The optimized geometry is crucial for understanding the molecule's physical and chemical properties. In studies of similar pyrazoline structures containing a 4-bromophenyl group, DFT calculations have been shown to be in good agreement with experimental X-ray diffraction (XRD) data, validating the accuracy of the computed structures. akosgmbh.deacs.org

Table 1: Representative Calculated Geometrical Parameters for a Piperidin-2-one Derivative Note: This data is illustrative and based on findings for related structures. Actual values for this compound may vary.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Length | C-Br | ~1.91 Å |

| Bond Angle | C-N-C (ring) | ~124° |

| Bond Angle | O=C-N | ~122° |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. amazonaws.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a more reactive molecule. researchgate.net For piperidine (B6355638) derivatives, the HOMO is often localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO may be distributed over the carbonyl group and the aromatic system. nih.gov In studies of related bromophenyl-containing heterocyclic compounds, the HOMO-LUMO gap was calculated to understand the charge transfer within the molecule. akosgmbh.de This analysis helps predict how the molecule will interact with other species, for example, in a biological receptor site. nih.gov

Table 2: Calculated FMO Properties for a Substituted Piperidinone Derivative Note: This data is illustrative and based on findings for related structures.

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | ~ -6.5 eV | Electron-donating capability |

| ELUMO | ~ -1.0 eV | Electron-accepting capability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays different potential values on the molecule's surface using a color spectrum. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potential values. nih.govmdpi.com

For piperidinone derivatives, MEP studies consistently show a significant negative potential (red or yellow) around the carbonyl oxygen atom due to the presence of lone pair electrons, identifying it as a primary site for electrophilic interactions, such as hydrogen bonding. akosgmbh.denih.gov The hydrogen atom on the piperidine nitrogen often shows a positive potential (blue), making it a site for nucleophilic attack. nih.gov The bromophenyl ring typically exhibits both positive potential on the hydrogen atoms and a region of negative potential associated with the pi-electrons of the aromatic system and the electronegative bromine atom. mdpi.com

Conformational Analysis and Energy Landscapes

The piperidine ring in this compound is not planar and, like cyclohexane, exists in various conformations, with the chair form being the most stable. Conformational analysis investigates the different spatial arrangements of the atoms in a molecule and their relative energies. For 4-substituted piperidines, the substituent can occupy either an axial or an equatorial position.

Studies on 4-substituted piperidines, including those with a bromine substituent, have shown that the relative energies of the conformers are very similar to those of analogous cyclohexanes. nih.gov The bulky 4-bromophenyl group is expected to predominantly favor the equatorial position to minimize 1,3-diaxial interactions, which are sterically unfavorable. Molecular mechanics calculations can be used to predict the conformational free energies. nih.gov For 4-bromo-piperidine, protonation of the nitrogen atom has been shown to stabilize the axial conformer, and in some cases, can even reverse the conformational preference from equatorial to axial due to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov

In Silico Prediction of Biological Targets and Activity Spectra

In silico tools are increasingly used to predict the pharmacological profiles of new chemical entities before they are synthesized and tested. The Prediction of Activity Spectra for Substances (PASS) is a widely used online tool that predicts a wide range of biological activities based on the structural formula of a compound. akosgmbh.deresearchgate.net

For novel piperidine derivatives, PASS analysis can predict hundreds of potential biological activities, including therapeutic effects and potential mechanisms of action. clinmedkaz.org Predicted activities for this class of compounds often include effects on the central nervous system, such as anti-parkinsonian, antidyskinetic, and nootropic actions. clinmedkaz.org Other commonly predicted activities for piperidine-containing molecules are enzyme inhibition, effects on G-protein-coupled receptors, and antimicrobial properties. clinmedkaz.orgnih.gov These predictions help prioritize compounds for synthesis and guide biological testing toward the most promising therapeutic areas. researchgate.net

Table 3: Examples of Biological Activities Predicted by PASS for Piperidine Scaffolds Note: Activities are predicted as a probability (Pa). This table is illustrative.

| Predicted Activity | Typical Pa value | Potential Therapeutic Area |

|---|---|---|

| Neurotransmitter Uptake Inhibitor | > 0.60 | CNS Disorders, Depression |

| Antidyskinetic | > 0.50 | Parkinson's Disease |

| Kinase Inhibitor | > 0.50 | Oncology, Inflammation |

| Antineoplastic | > 0.40 | Oncology |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. amazonaws.comnih.gov This method is crucial for understanding the structural basis of a compound's biological activity and for structure-based drug design. For piperidine derivatives, docking studies have been performed against a variety of biological targets.

For example, derivatives of 4-(4'-bromophenyl)-4-piperidinol have been docked into the active site of opioid receptors to explain their analgesic effects. nih.gov Other studies have docked piperidine-hydrazone derivatives into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, to elucidate their inhibitory mechanisms. nih.gov These docking simulations reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the target's binding pocket. dergipark.org.tr Molecular dynamics (MD) simulations can further be used to validate the stability of the ligand-receptor complex over time. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Piperidin-2-ones

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.

For series of mono-substituted 4-phenylpiperidines, QSAR models have been successfully developed to explain their effects on the dopaminergic system. nih.gov In these studies, various physicochemical descriptors (e.g., electronic, steric, and lipophilic properties) are calculated for each molecule and correlated with their biological response, such as changes in dopamine (B1211576) metabolite levels. nih.gov The resulting models, often generated using methods like partial least squares (PLS) regression, can highlight the critical role of the position and character of substituents on the phenyl ring for biological activity. nih.gov Such models provide a comprehensive understanding of the biological response and are invaluable for designing new derivatives with improved potency and selectivity. nih.gov

{ "article": { "6.": { "title": "Medicinal Chemistry and Biological Research Applications of Substituted Piperidin-2-ones", "6.1.": { "title": "General Therapeutic Potential of Piperidin-2-one and Piperidine Derivatives", "content": "The piperidine ring is a fundamental structural motif in medicinal chemistry, recognized for its presence in a wide array of pharmaceuticals and naturally occurring alkaloids. nih.govencyclopedia.pub This six-membered heterocycle, containing one nitrogen atom, is a versatile scaffold that can be readily modified to create a diverse range of derivatives with varied pharmacological activities. nih.govajchem-a.com Its derivatives are found in over twenty classes of drugs, highlighting its significance in drug design and development. encyclopedia.pub The incorporation of a piperidine or piperidin-2-one (a lactam derivative of piperidine) core can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing membrane permeability, receptor binding affinity, and metabolic stability. researchgate.nethmdb.ca The therapeutic applications of piperidine derivatives are extensive, encompassing treatments for cancer, Alzheimer's disease, infectious diseases, and neuropathic pain. nih.govencyclopedia.pubijnrd.org Natural products containing the piperidine ring, such as piperine (B192125) from black pepper, have demonstrated a broad spectrum of biological effects, including antibacterial and anticancer properties. encyclopedia.pub The adaptability of the piperidine scaffold allows for the synthesis of compounds with a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, analgesic, and central nervous system effects. ijnrd.orgontosight.aiscispace.com" }, "6.2.": { "title": "Biological Activities Investigated for Substituted Piperidin-2-ones", "6.2.1.": { "title": "Antimicrobial Efficacy (Antibacterial, Antifungal)", "content": "Substituted piperidin-2-ones and their structural relatives, piperidine derivatives, have been a subject of significant research for their antimicrobial properties. biointerfaceresearch.com These compounds have shown potential against a variety of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. biointerfaceresearch.comnih.govtandfonline.com For instance, a study on the compound N-[4-bromo-n-butyl]-2-piperidinone, extracted from pomegranate peels, demonstrated notable activity against pathogenic microorganisms, particularly Pseudomonas aeruginosa, Proteus mirabilis, and Candida albicans. researchgate.netresearchgate.net The proposed mechanism for its antibacterial action involves the interaction of electron pairs in the bromine, nitrogen, and oxygen atoms with negatively charged molecules on the bacterial surface, leading to membrane disruption and cell death. researchgate.net Other synthetic piperidine derivatives have also been evaluated for their antimicrobial efficacy. In one study, newly synthesized piperidine derivatives showed activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com Another investigation of piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives found that several compounds inhibited the growth of various bacterial and fungal strains with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. nih.govtandfonline.com The structural diversity of piperidine-based compounds allows for the fine-tuning of their antimicrobial spectrum and potency. For example, piperine, a well-known natural piperidine derivative, and its synthetic analogs have been shown to possess significant antibacterial activity against a range of human pathogens. researchgate.net\n\n" }, "6.2.2.": { "title": "Antioxidant Properties", "content": "The piperidine scaffold is recognized as a valuable framework for the development of potent antioxidant agents. scispace.com The ability to introduce various substituents at different positions on the piperidine ring allows for the modulation of antioxidant activity. scispace.com Research has explored the antioxidant potential of various classes of piperidine derivatives, including naturally occurring piperidines, N-substituted piperidines, and piperidinones. scispace.comresearchgate.net Several studies have demonstrated the capacity of these compounds to scavenge free radicals and inhibit lipid peroxidation. nih.govmdpi.com For instance, a series of novel 1,4-substituted piperidine derivatives were found to be effective antioxidants, capable of inhibiting lipid peroxidation and scavenging hydroxyl radicals. nih.gov The antioxidant activity of these derivatives was often linked to the presence of specific functional groups, such as a free sulfhydryl (SH) group, and was enhanced by increased lipophilicity. nih.gov In another study, piperidin-4-one oxime esters derived from vanillin (B372448) showed superior antioxidant properties compared to the standard butylated hydroxyanisole (BHA). ajchem-a.com Furthermore, some piperidine derivatives containing a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety exhibited promising antioxidant activity, with the hydroxyl group on the piperidine ring showing a synergistic effect. ajchem-a.com The investigation of piperidine-hydrazone derivatives also revealed antioxidant potential through various assays, including DPPH radical scavenging and ABTS+• scavenging. nih.gov These findings underscore the potential of substituted piperidin-2-ones and related piperidine structures as a basis for the development of novel antioxidant compounds. ajchem-a.comsid.ir\n\n" }, "6.2.3.": { "title": "Anticancer and Antitumor Research", "content": "The piperidine and piperidin-2-one scaffolds are prominent in the design of novel anticancer and antitumor agents. nih.govencyclopedia.pubijnrd.org Numerous studies have highlighted the potential of derivatives containing these rings to exhibit cytotoxic effects against various cancer cell lines. ajchem-a.com Piperine, a natural alkaloid containing a piperidine ring, has been shown to have therapeutic potential against several types of cancer, including breast, ovarian, and lung cancer. researchgate.netnih.gov Synthetic piperidine derivatives have also demonstrated significant anticancer activity. For example, certain piperidine-substituted sulfonamides have shown notable anticancer properties, with the position of a methyl group on the piperidine ring influencing their activity. ajchem-a.com Similarly, some N-substituted piperidine derivatives have been found to be active against breast cancer cell lines. sums.ac.ir Research into piperidone-containing compounds has revealed their ability to induce apoptosis and exert antiproliferative effects on human prostate and lymphoma cancer cell lines. nih.gov Specifically, certain 3,5-bis(arylidene)-4-piperidones have shown potent antiproliferative properties against various cancer cell lines, including breast, pancreatic, and leukemia cells, with some exhibiting higher potency than established anticancer drugs like curcumin (B1669340) and 5-fluorouracil (B62378). rsc.org The mechanism of action for some of these compounds is believed to involve the inhibition of key cellular targets, such as the intracellular pro-angiogenic transcription factor (HIF) and topoisomerase II-α. rsc.org\n\n" }, "6.2.4.": { "title": "Central Nervous System (CNS) Activity (e.g., Analgesic, Antipsychotic, Antiepileptic, Neuroprotective)", "content": "Piperidine and piperidin-2-one derivatives are well-represented in the field of central nervous system (CNS) drug discovery, with compounds exhibiting a range of activities including analgesic, antipsychotic, antiepileptic, and neuroprotective effects. nih.govijnrd.org The piperidine scaffold is a key component in many clinically used drugs targeting the CNS. encyclopedia.pub For instance, certain 2,6-piperidinedione derivatives have been synthesized and evaluated for their potential anticonvulsant, sedative, and analgesic activities, showing significant effects in preclinical models. nih.gov Piperine, a natural piperidine alkaloid, has been investigated for its anticonvulsant mechanisms and has shown efficacy in animal models of seizures, with its activity potentially linked to the modulation of Na+ channels. nih.gov Furthermore, substituted piperidine derivatives have been explored for their potential in treating neurodegenerative disorders like Alzheimer's disease. nih.gov Research has focused on designing multipotent 2-piperidone (B129406) derivatives that can inhibit β-amyloid aggregation and possess anti-inflammatory properties, which are key pathological features of Alzheimer's disease. nih.gov Some of these compounds have been shown to effectively suppress the production of pro-inflammatory cytokines and protect neuronal cells from inflammation-mediated neurotoxicity. nih.gov The structural versatility of the piperidine and piperidin-2-one core allows for the development of compounds that can interact with various CNS targets, making them promising candidates for the treatment of a wide range of neurological and psychiatric conditions. researchgate.net\n\n" }, "6.2.5.": { "title": "Enzyme Inhibition Studies (e.g., Farnesyltransferase, IKKb)", "content": "Substituted piperidin-2-ones and their analogs have been investigated as inhibitors of various enzymes implicated in disease pathways. A significant area of research has been the development of farnesyltransferase (FTase) inhibitors. nih.gov FTase is a key enzyme in the post-translational modification of proteins, including the Ras protein, which is often implicated in cancer. bohrium.comrsc.org In silico studies have been conducted to understand the structural features of piperidine derivatives that are crucial for their FTase inhibitory activity, highlighting the importance of factors like fractional negative charge and hydrophobicity for effective binding. nih.govresearchgate.net Nonpeptidic mimetics based on different scaffolds have been designed to inhibit FTase, with some showing submicromolar inhibition activity in vitro and the ability to inhibit H-Ras processing in whole cells. nih.gov Another important enzyme target is IκB kinase (IKK), a key component of the NF-κB signaling pathway, which is involved in inflammation and cancer. nih.govnih.gov A synthetic monoketone analog of curcumin, 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), has been shown to be a potent inhibitor of the NF-κB pathway by directly targeting and inhibiting the catalytic activity of IKK. nih.govnih.gov This compound demonstrated significantly higher potency in blocking NF-κB nuclear translocation and inducing cancer cell death compared to curcumin. nih.govnih.gov The development of specific IKK inhibitors, such as IKK16, which contains a piperidine moiety, further underscores the potential of this scaffold in targeting key enzymes in disease. researchgate.net\n\n" } } }, "compound_table": { "title": "Table of Chemical Compounds", "content": "| Compound Name |\n|---|\n| this compound |\n| Piperidine |\n| Piperidin-2-one |\n| N-[4-bromo-n-butyl]-2-piperidinone |\n| Piperine |\n| Butylated hydroxyanisole |\n| TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) |\n| Vanillin |\n| Curcumin |\n| 5-fluorouracil |\n| 2,6-piperidinedione |\n| 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24) |\n| IKK16 |" } } }

Medicinal Chemistry and Biological Research Applications of Substituted Piperidin 2 Ones

Biological Activities Investigated for Substituted Piperidin-2-ones

Antiviral Properties

The piperidine (B6355638) scaffold is a crucial component in the development of new antiviral drugs. nih.govnih.gov Research has shown that derivatives of N-substituted piperidines are effective against the influenza A/H1N1 virus. nih.gov Furthermore, a class of 1,4,4-trisubstituted piperidines has demonstrated promising activity against coronaviruses, including SARS-CoV-2. These compounds have been found to inhibit the main protease (Mpro) of the virus, an essential enzyme for viral replication. nih.gov

Specifically concerning 4-(4-Bromophenyl)piperidin-2-one, while direct antiviral data for this exact compound is not extensively available in the reviewed literature, the broader class of piperidine derivatives shows significant potential. For instance, N-(4-hydroxyphenyl) retinamide (B29671) (4-HPR), which shares a substituted phenyl group, has been shown to be a potent inhibitor of the Zika virus (ZIKV) and dengue virus (DV) by reducing the rate of viral RNA synthesis. nih.gov This suggests that the 4-bromophenyl substituent could potentially contribute to antiviral activity, warranting further investigation.

The following table provides examples of piperidine derivatives and their documented antiviral activities.

| Compound/Derivative Class | Virus | Mechanism of Action (if known) |

| N-substituted piperidines | Influenza A/H1N1 | Not specified |

| 1,4,4-Trisubstituted piperidines | Coronaviruses (including SARS-CoV-2) | Inhibition of main protease (Mpro) |

| N-(4-hydroxyphenyl) retinamide (4-HPR) | Zika Virus (ZIKV), Dengue Virus (DV) | Reduction of viral RNA synthesis rate |

| Piperidine-substituted purines | HIV-1, Influenza A/H1N1 | Not specified |

Structure-Activity Relationship (SAR) Studies for Piperidin-2-one Scaffolds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For piperidine-based structures, SAR studies have revealed key insights into how different substituents and their positions on the piperidine ring influence activity.

For instance, in a series of piperidine-based influenza virus inhibitors, SAR studies indicated that an ether linkage between a quinoline (B57606) and the piperidine ring was critical for inhibitory activity. nih.gov Modifications at various positions of the piperidine scaffold can significantly impact potency and selectivity. In the context of dopamine (B1211576) and serotonin (B10506) reuptake inhibitors, studies on 3,4-disubstituted piperidines, which are truncated analogs of the WIN series, have shown that the stereochemistry and nature of the substituents at the 3 and 4 positions are crucial for affinity and selectivity towards monoamine transporters. nih.gov

While specific SAR studies focused solely on this compound are not detailed in the provided search results, general principles from related structures can be extrapolated. The presence and position of the bromine atom on the phenyl ring, for example, are expected to influence the electronic and lipophilic properties of the molecule, which in turn would affect its binding to biological targets. The lactam functionality (the -one part of piperidin-2-one) also presents opportunities for hydrogen bonding and other interactions that are critical for biological activity.

The following table summarizes key SAR findings for various piperidine scaffolds.

| Scaffold | Target/Activity | Key SAR Findings |

| Piperidine-based influenza virus inhibitors | Influenza Virus | The ether linkage between the quinoline and piperidine is critical to the inhibitory activity. nih.gov |

| 3,4-disubstituted piperidines | Dopamine and Serotonin Transporters | Stereochemistry and substituents at the 3 and 4 positions are crucial for affinity and selectivity. nih.gov |

| 1,6-Naphthyridine with piperidine moiety | SIK2/SIK3 inhibitor | Replacing a pyrrolidine (B122466) with a piperidine increased activity on SIK2. acs.org |

| 4-Azaindole-2-piperidine derivatives | Trypanosoma cruzi | The azaindole moiety is crucial for potency, and the planarity and shape of the middle ring significantly affect potency. dndi.org |

Role as Pharmaceutical Intermediates and Building Blocks in Drug Discovery and Development

Piperidine and its derivatives are among the most important synthetic fragments in the design of pharmaceuticals. nih.gov The piperidin-2-one scaffold, in particular, serves as a versatile building block for constructing more complex molecules with a wide range of biological activities. These scaffolds are present in numerous classes of pharmaceuticals, including anticancer agents, antibiotics, and antipsychotics. nih.gov

The compound this compound itself can be considered a valuable intermediate. The bromine atom provides a reactive handle for further chemical modifications through various cross-coupling reactions, allowing for the introduction of diverse functional groups to explore chemical space and optimize biological activity. The piperidin-2-one core provides a rigid framework that can be functionalized at multiple positions. For example, 4-piperidone, a related compound, is a key intermediate in the synthesis of various drugs. wikipedia.org

The synthesis of complex piperidines often involves multi-step sequences where intermediates like this compound could play a crucial role. The development of efficient synthetic routes to such intermediates is therefore an active area of research. For example, optimized Strecker-type condensations have been developed for the synthesis of functionalized piperidines that are key intermediates for highly active narcotic analgesics. researchgate.net

Influence of Stereochemistry on Biological Activity and Drug Design

The introduction of chiral centers into a molecule can significantly impact its pharmacological properties. thieme-connect.com For piperidine scaffolds, stereochemistry plays a critical role in determining biological activity and selectivity. thieme-connect.comthieme-connect.com The spatial arrangement of substituents on the piperidine ring can lead to different interactions with the target protein, resulting in stereoisomers with distinct pharmacological profiles.

In the case of this compound, the carbon at the 4-position is a chiral center. Therefore, this compound can exist as two enantiomers, (R)-4-(4-bromophenyl)piperidin-2-one and (S)-4-(4-bromophenyl)piperidin-2-one. nih.gov The biological activity of these enantiomers is likely to differ. For instance, studies on other chiral piperidines have shown that different enantiomers can exhibit varying potencies and selectivities for their biological targets. nih.govnih.gov

The synthesis of enantiomerically pure piperidines is a significant focus in medicinal chemistry to develop drugs with improved efficacy and reduced side effects. nih.govrsc.org The specific stereochemistry of a piperidine derivative can influence its binding affinity, functional activity, and pharmacokinetic properties. thieme-connect.comontosight.ai Therefore, in the drug design process, it is crucial to consider the stereochemical aspects of molecules like this compound to develop potent and selective therapeutic agents.

Modulation of Physicochemical and Pharmacokinetic Properties through Piperidine Scaffold Modification

Introducing or altering substituents on the piperidine ring can significantly change a molecule's properties. For example, the introduction of hydrophilic or lipophilic groups can modulate a compound's solubility and permeability. thieme-connect.com In one study, introducing a substituent at the 2-position of a piperidine ring effectively enhanced the aqueous solubility of a series of compounds. thieme-connect.com

Furthermore, modifications to the piperidine scaffold can influence a compound's metabolic stability and clearance. For instance, in a series of Akt inhibitors, replacing a 4-amino-4-benzylpiperidine with a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide led to improved oral bioavailability. acs.org While specific data for this compound is limited, the principles of scaffold modification apply. The bromine atom, for example, increases lipophilicity, which could enhance membrane permeability but might also lead to increased metabolic clearance. The lactam group offers a site for potential hydrogen bonding, which can influence solubility.

The following table illustrates how modifications to the piperidine scaffold can impact physicochemical and pharmacokinetic properties.

| Modification | Effect |

| Introduction of a substituent at the 2-position of the piperidine ring | Enhanced aqueous solubility thieme-connect.com |

| Replacement of a basic piperidine with a neutral trans-cyclobutanol group | Increased passive permeability acs.org |

| Replacement of a piperidine with a morpholine (B109124) ring | Improved clearance but loss of activity dndi.org |

| Variation of the linker group between the piperidine and a lipophilic substituent | Improved oral bioavailability acs.org |

Exploration of Derivatives and Analogues of 4 4 Bromophenyl Piperidin 2 One

Structural Modifications of the Piperidin-2-one Ring and its Substituents

The piperidine-2-one ring, a six-membered lactam, is a versatile scaffold that allows for a variety of structural modifications. The piperidine (B6355638) ring is a common motif in pharmaceuticals and natural products. Its derivatives are integral to over twenty classes of drugs. The development of efficient synthetic methods for substituted piperidines is a significant focus in modern organic chemistry.

One common modification involves the substitution on the nitrogen atom of the piperidin-2-one ring. For instance, N-alkylation with different alkyl or arylalkyl groups can significantly influence the molecule's properties. The synthesis of N-(4-aryl-1-piperazinyl)alkyl derivatives of various heterocyclic systems has been explored for their potential as serotonin (B10506) receptor ligands.

Alterations to the piperidin-2-one ring itself, such as the introduction of additional substituents or the modification of the carbonyl group, have also been investigated. For example, the synthesis of 2,6-diaryl-3-methyl-4-piperidones via the Mannich reaction has been reported, and these compounds have been further derivatized to explore their antimicrobial activities. The conformation of the piperidine ring can be influenced by the hybridization state of the carbon atom adjacent to the nitrogen. A Csp3 hybridized carbon tends to favor a chair conformation, while a Csp2 carbon can distort the ring into a half-chair conformation.

Derivatization and Functionalization of the Bromophenyl Moiety

The bromophenyl group of 4-(4-bromophenyl)piperidin-2-one serves as a key handle for a wide array of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. The bromine atom can be readily substituted with various functionalities, allowing for the synthesis of a diverse library of analogues.

For example, the Suzuki coupling reaction can be employed to introduce new aryl or heteroaryl groups at the 4-position of the phenyl ring, leading to the formation of biaryl structures. Such modifications have been shown to be advantageous in the development of GPR40 agonists. Similarly, other cross-coupling reactions like the Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be utilized to introduce alkynyl, alkenyl, and amino substituents, respectively.

The functionalization of the bromophenyl moiety is not limited to cross-coupling reactions. Nucleophilic aromatic substitution reactions can also be employed under specific conditions to introduce other functional groups. These derivatizations are crucial for exploring the structure-activity relationships (SAR) of these compounds and for optimizing their biological activities. For instance, the synthesis of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione highlights a multi-step synthesis where the bromophenyl-containing piperazine (B1678402) is a key building block.

Chiral Derivatives and Their Biological Implications

The carbon atom at the 4-position of the piperidin-2-one ring, to which the bromophenyl group is attached, is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. The synthesis and biological evaluation of chiral derivatives have become increasingly important as the stereochemistry of a molecule can have a profound impact on its pharmacological properties.

The kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines using a chiral base like n-BuLi/sparteine has been successfully employed to obtain highly enantioenriched piperidines. This method allows for the selective deprotonation of one enantiomer, which can then be functionalized. Such enantioenriched piperidines are valuable as 3D fragments in drug discovery.

The biological implications of chirality are well-documented. For example, in a series of piperidinol analogs with anti-tuberculosis activity, the stereochemistry of the side chain introduced at the piperidine nitrogen was found to be important for activity. Similarly, in the context of 4-anilidopiperidine analogues as opioid receptor ligands, the stereochemistry of the amino acid moiety replacing the phenethyl group of fentanyl influenced the binding affinities at the μ and δ opioid receptors. The different spatial arrangement of functional groups in enantiomers can lead to differential binding to their biological targets, resulting in one enantiomer being more active or having a different pharmacological profile than the other.

Impact of Substituent Pattern on Chemical Reactivity and Biological Profiles

The nature and position of substituents on both the piperidin-2-one ring and the bromophenyl moiety have a significant impact on the chemical reactivity and biological profiles of the resulting derivatives. Structure-activity relationship (SAR) studies are crucial in understanding these effects and in designing more potent and selective compounds.

For instance, in a series of 4-arylpiperidines and 4-aryl-4-piperidinols evaluated as dual Na+ and Ca2+ channel blockers, the substituents on the aryl ring were found to influence their affinity for dopamine (B1211576) D2 receptors. The introduction of different substituents can also modulate the lipophilicity, electronic properties, and steric bulk of the molecule, all of which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

The substitution pattern can also influence the chemical reactivity of the molecule. For example, the presence of electron-donating or electron-withdrawing groups on the bromophenyl ring can affect the reactivity of the bromine atom in cross-coupling reactions.

Future Research Directions and Outlook

Novel Synthetic Methodologies for Enhanced Efficiency, Selectivity, and Sustainability

The development of efficient, selective, and sustainable synthetic routes to 4-(4-Bromophenyl)piperidin-2-one and its derivatives is paramount for facilitating further research and potential large-scale production. While classical methods for piperidin-4-one synthesis, such as the Mannich reaction, have been widely employed, contemporary research is shifting towards greener and more atom-economical approaches.

Future synthetic endeavors will likely focus on:

Catalytic Hydrogenation: Building upon established methods for the synthesis of related compounds like 4-(4'-Bromophenyl)piperidine, the use of advanced catalytic systems for the reduction of precursor molecules will be a key area. For instance, the hydrogenation of a suitable tetrahydropyridine (B1245486) precursor using a rhodium catalyst has demonstrated high yields for the corresponding piperidine (B6355638). chemicalbook.com Adapting such methodologies to incorporate the lactam functionality of this compound is a logical next step.

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is a growing trend in chemical synthesis. Research into the use of zinc/acetic acid for the reduction of N-acyl-2,3-dihydro-4-pyridones to 4-piperidones presents a simple and inexpensive alternative to traditional reagents. organic-chemistry.org Exploring similar green reductions for the synthesis of this compound could significantly improve the sustainability of its production.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of flow-based methodologies for the key reaction steps in the synthesis of this compound could streamline its production and enable the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Enantioselective Synthesis: Given the importance of stereochemistry in drug action, the development of methods for the enantioselective synthesis of this compound will be crucial. This could involve the use of chiral catalysts or auxiliaries to control the stereocenter at the C4 position of the piperidinone ring.

| Precursor/Starting Material | Reagent/Catalyst | Product | Yield | Reference |

| 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine | Rhodium on carbon, Hydrogen | 4-(4-Bromophenyl)piperidine | 98% | chemicalbook.com |

| N-acyl-2,3-dihydro-4-pyridones | Zinc/Acetic Acid | 4-piperidones | N/A | organic-chemistry.org |

| Bromobenzene, Piperidine | Potassium tert-butoxide/Sodium tert-amylate | 1-(4-bromophenyl)piperidine | High | google.com |

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry plays an indispensable role in modern drug discovery, enabling the rational design of novel compounds and the optimization of lead structures. For this compound, in silico studies will be instrumental in predicting its biological activity, understanding its mechanism of action, and guiding the synthesis of more potent and selective analogs.

Future computational research will likely involve:

Molecular Docking and Dynamics Simulations: These techniques will be employed to predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets. For instance, in silico docking studies on other piperidin-4-one derivatives have successfully predicted their binding scores and interactions with target proteins. rawdatalibrary.net Similar studies on this compound could identify potential protein targets and elucidate the key structural features required for binding.

3D-QSAR (Quantitative Structure-Activity Relationship): By building 3D-QSAR models, researchers can establish a correlation between the three-dimensional structure of a series of analogs and their biological activity. This information can then be used to design new compounds with improved potency.

ADME/Tox Prediction: In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction models will be crucial for evaluating the drug-like properties of this compound and its analogs at an early stage of development. Studies on related piperidin-4-one derivatives have demonstrated the utility of these predictions in assessing drug-likeness and potential for gastrointestinal absorption and brain permeation. rawdatalibrary.net

| Computational Method | Application | Potential Insights for this compound |

| Molecular Docking | Prediction of binding affinity and mode | Identification of potential biological targets and key interactions. |

| Molecular Dynamics | Simulation of protein-ligand interactions over time | Understanding the stability of the binding complex and conformational changes. |

| 3D-QSAR | Correlation of structure with activity | Guiding the design of more potent analogs. |

| ADME/Tox Prediction | Evaluation of drug-like properties | Early assessment of pharmacokinetic and toxicity profiles. |

Expanding the Scope of Biological Applications and Target Identification

The piperidin-4-one scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer and antimicrobial effects. nih.gov A key future direction for research on this compound will be to systematically explore its biological activity profile and identify its specific molecular targets.

This will involve:

Broad-Based Biological Screening: Screening this compound against a diverse panel of biological targets, including enzymes, receptors, and ion channels, to identify novel activities.

Target Identification Studies: For any identified biological activity, further studies will be necessary to pinpoint the specific molecular target. This can be achieved through various techniques such as affinity chromatography, proteomics, and genetic approaches.

Anticancer and Antimicrobial Evaluation: Given the known activities of related compounds, a thorough investigation of the anticancer and antimicrobial potential of this compound is warranted. For example, derivatives of 2-(2-(4-bromophenyl)quinoline-4-yl)-1,3,4-oxadiazole have shown considerable cytotoxic activity against cancer cell lines like HepG2 and MCF-7, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.govresearchgate.net The antimicrobial activity of related piperidin-4-one derivatives has also been reported. nih.gov

Exploration of Other Therapeutic Areas: The structural similarity to known central nervous system (CNS) active agents suggests that the potential neurological effects of this compound should also be investigated.

| Biological Activity | Example from Related Compounds | Potential for this compound |

| Anticancer | 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives show cytotoxicity against cancer cell lines. nih.govresearchgate.net | Potential as a scaffold for the development of new anticancer agents. |

| Antimicrobial | Piperidin-4-one derivatives exhibit antibacterial and antifungal properties. nih.gov | Potential as a novel antimicrobial agent. |

| Antioxidant | 4-(4'-Bromophenyl)-4-hydroxypiperidine shows potential antioxidant activity. abmole.com | Potential therapeutic application in diseases associated with oxidative stress. |

| CNS Activity | The piperidine scaffold is common in CNS drugs. | Potential for development of agents targeting neurological disorders. |

Development of Targeted Therapeutic Agents Based on the this compound Scaffold and its Analogues

The ultimate goal of research into this compound is the development of novel and effective therapeutic agents. This will require a systematic approach to lead optimization, building upon the foundational knowledge of its synthesis, computational analysis, and biological activity.

Key aspects of this future direction include:

Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study will be essential to understand how modifications to the this compound scaffold affect its biological activity. This involves the synthesis and biological evaluation of a library of analogs with systematic variations at different positions of the molecule. Structure-activity relationship studies on related homopiperazine (B121016) analogs of haloperidol (B65202) have provided valuable insights into the effects of structural modifications on receptor binding affinities. nih.gov

Development of Targeted Drug Delivery Systems: To enhance the efficacy and reduce potential side effects, future research could explore the development of targeted drug delivery systems for this compound and its analogs. This might involve conjugation to targeting moieties or encapsulation in nanocarriers.

Preclinical and Clinical Development: Promising drug candidates that emerge from lead optimization studies will need to undergo rigorous preclinical testing to evaluate their safety and efficacy in animal models. Successful preclinical candidates may then advance to clinical trials in humans.

常见问题

Basic Research Questions

Q. How is the molecular structure of 4-(4-Bromophenyl)piperidin-2-one validated experimentally?

- Methodological Answer : Structural validation typically employs spectroscopic techniques (e.g., H/C NMR, IR) to confirm functional groups and connectivity. X-ray crystallography using programs like SHELX or ORTEP-3 provides definitive 3D atomic arrangements. For example, bond angles and torsion angles in the piperidinone ring and bromophenyl substituent can be resolved, with refinement statistics (R-factors) ensuring accuracy .

Q. What are the critical parameters for synthesizing this compound with high purity and yield?

- Methodological Answer : Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution in bromophenyl coupling reactions .

- Temperature control : Reactions often require reflux (80–120°C) to activate intermediates while avoiding decomposition.

- Catalyst optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) or acid/base conditions (e.g., KCO) improve regioselectivity .

- Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, validated by HPLC .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in drug discovery?

- Methodological Answer :

- Functional group modifications : Replace the bromine atom with other halogens or electron-withdrawing groups to assess effects on receptor binding (e.g., kinase inhibition assays) .

- Piperidinone ring derivatization : Introduce substituents at the 3-position to evaluate steric/electronic impacts on bioavailability, using in vitro permeability assays (e.g., Caco-2 cell models) .

- Pharmacophore mapping : Combine X-ray crystallography data (active site interactions) with molecular dynamics simulations to predict binding affinities .

Q. What challenges arise in crystallizing this compound, and how can hydrogen-bonding patterns inform polymorph control?

- Methodological Answer :

- Crystallization issues : The bromophenyl group’s hydrophobicity may lead to solvent-dependent polymorphism. Slow evaporation from DMSO/water mixtures often yields single crystals .

- Hydrogen-bond analysis : Graph set analysis (e.g., Etter’s rules) identifies dominant H-bond motifs (e.g., N–H⋯O=C piperidinone dimers), guiding co-crystal design to stabilize specific polymorphs .

Q. How can analytical methods be optimized to quantify this compound in complex biological matrices?

- Methodological Answer :

- LC-MS/MS optimization : Use a C18 column with mobile phases of methanol/water (70:30) containing 0.1% formic acid for ionization efficiency. Validate with spike-recovery studies in plasma (LOQ: 1 ng/mL) .

- Sample preparation : Solid-phase extraction (SPE) using mixed-mode sorbents (e.g., Oasis HLB) minimizes matrix interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。